
N-(3-Ethylsulfanylcyclopentyl)-6-fluoropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Ethylsulfanylcyclopentyl)-6-fluoropyridine-3-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "ESCP" and is a pyridine derivative that has a unique structure, making it an interesting compound for scientific research. In
Applications De Recherche Scientifique
Antibacterial Agents
Compounds with pyridine and carboxamide groups have been explored for their antibacterial properties. For example, pyridonecarboxylic acids with specific cyclic amino group substitutions have shown significant antibacterial activity, indicating a potential application for N-(3-Ethylsulfanylcyclopentyl)-6-fluoropyridine-3-carboxamide in developing new antibacterial agents (Egawa et al., 1984).
Kinase Inhibitors
Fluoropyridine derivatives have been identified as potent and selective inhibitors of specific kinases, suggesting their use in targeted cancer therapies. The synthesis and evaluation of such compounds have led to the advancement of candidates into clinical trials, highlighting the therapeutic potential of fluoropyridine derivatives in oncology (Schroeder et al., 2009).
Positron Emission Tomography (PET) Tracers
Compounds featuring fluoropyridine structures have been developed as PET tracers for imaging serotonin receptors, which are crucial in studying neuropsychiatric disorders. The development of such tracers enables better understanding and diagnosis of conditions like depression and anxiety (García et al., 2014).
Antitumor Agents
Research into carboxamide derivatives with substitutions on the pyridine ring has revealed compounds with potent cytotoxic activity against various tumor cell lines, suggesting the relevance of N-(3-Ethylsulfanylcyclopentyl)-6-fluoropyridine-3-carboxamide in anticancer drug development. These studies explore structure-activity relationships to optimize antitumor efficacy and selectivity (Tsuzuki et al., 2004).
Propriétés
IUPAC Name |
N-(3-ethylsulfanylcyclopentyl)-6-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2OS/c1-2-18-11-5-4-10(7-11)16-13(17)9-3-6-12(14)15-8-9/h3,6,8,10-11H,2,4-5,7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPBHLCLZVAWQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC(C1)NC(=O)C2=CN=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Ethylsulfanylcyclopentyl)-6-fluoropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

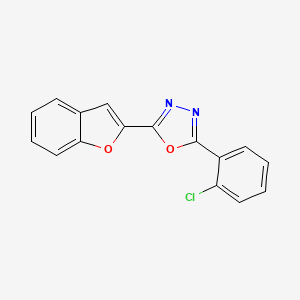
![1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2356016.png)
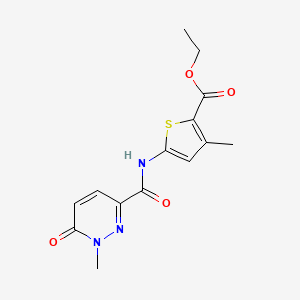
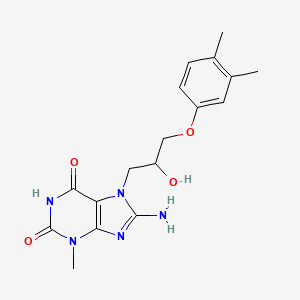

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(isopropylthio)benzamide](/img/structure/B2356021.png)
![2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide](/img/structure/B2356022.png)
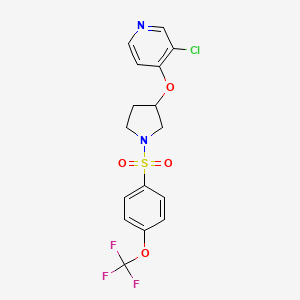
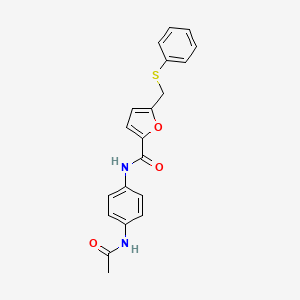
![(2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2356028.png)
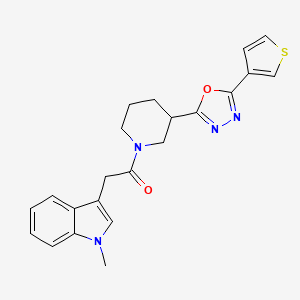
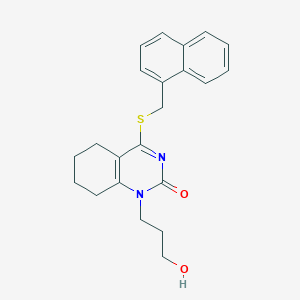

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2356037.png)